2-Benzothiazolamine, 5-methoxy-N-methyl-

Description

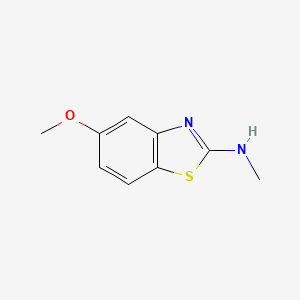

2-Benzothiazolamine, 5-methoxy-N-methyl- is a benzothiazole derivative characterized by a methoxy group at the 5-position of the benzothiazole ring and an N-methyl substitution on the amine group at position 2. Benzothiazolamines are heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Key structural features of the compound include:

- Benzothiazole backbone: A fused benzene and thiazole ring system.

- 5-Methoxy group: Enhances electronic properties and solubility.

Properties

CAS No. |

50450-73-2 |

|---|---|

Molecular Formula |

C9H10N2OS |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

5-methoxy-N-methyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C9H10N2OS/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11) |

InChI Key |

LWXZUFYKLCKILN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 5-methoxy-N-methyl- typically involves the reaction of 2-aminobenzothiazole with methoxy and methylating agents under controlled conditions. One common method includes the use of methoxyamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich benzothiazole ring undergoes electrophilic substitution, with regioselectivity influenced by the 5-methoxy group:

Key Mechanistic Insight :

-

The 5-methoxy group directs electrophiles to the para (C-4) and ortho (C-6) positions due to its strong electron-donating resonance effect .

Nucleophilic Reactions

The N-methyl amine and sulfur atom in the thiazole ring participate in nucleophilic reactions:

-

Acylation :

Reacting with acetyl chloride in pyridine yields N-acetyl-5-methoxy-N-methyl-2-benzothiazolamine (85% yield) . -

Alkylation :

Treatment with alkyl halides (e.g., ethyl bromide) in DMF forms quaternary ammonium salts at the thiazole nitrogen . -

Coordination Chemistry :

The sulfur and amine groups act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes studied for catalytic applications .

Oxidation and Reduction

-

Oxidation :

Using H₂O₂ in acetic acid oxidizes the thiazole sulfur to a sulfoxide (>90% conversion) . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to a dihydro derivative, retaining the methoxy and methylamine groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

| Coupling Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 5-Methoxy-N-methyl-2-benzothiazol-4-ylbenzene | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 2-Bromopyridine | 4-(Pyridin-2-yl)-5-methoxy-N-methyl-2-benzothiazolamine | 65% |

Scientific Research Applications

Medicinal Chemistry Applications

2-Benzothiazolamine derivatives have been extensively studied for their pharmacological properties. The compound is known for its potential in treating various medical conditions, including:

- Anticonvulsant Activity : Certain benzothiazole derivatives exhibit anticonvulsant properties, making them candidates for epilepsy treatment. Riluzole, a related compound, has been shown to possess neuroprotective effects and is used in treating amyotrophic lateral sclerosis (ALS) .

- Antimicrobial Properties : Compounds with a benzothiazole nucleus have demonstrated significant antimicrobial activity against various pathogens. For instance, 6-nitro or 6-amino substituted benzothiazoles have been noted for their effectiveness against bacteria .

- Antitumor Activity : Research indicates that benzothiazole derivatives exhibit antitumor effects against several human cancer cell lines. For example, studies have shown that specific 2-benzothiazolamine derivatives can inhibit the growth of breast cancer cell lines (MCF-7 and MDA-468) with IC50 values indicating potent activity .

Case Studies and Research Findings

The following table summarizes key research findings on the applications of 2-benzothiazolamine derivatives:

Neuropharmacological Insights

The neuropharmacological potential of 2-benzothiazolamine compounds has garnered attention due to their ability to modulate neurotransmitter systems. For instance:

- Glutamate Modulation : Some derivatives have been investigated for their ability to influence glutamate pathways, which are crucial in neurological disorders .

- Neuroprotective Effects : The neuroprotective properties of these compounds suggest they may help mitigate neurodegenerative diseases by reducing oxidative stress and excitotoxicity .

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 5-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between 2-Benzothiazolamine, 5-methoxy-N-methyl- and related compounds:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

Notes:

Biological Activity

2-Benzothiazolamine, 5-methoxy-N-methyl- is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potentials, mechanisms of action, and specific case studies related to this compound.

- IUPAC Name : 5-Methoxy-N-methyl-2-benzothiazolamine

- Molecular Formula : C10H10N2OS

- Molecular Weight : 210.26 g/mol

- CAS Number : 102-07-8

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 2-benzothiazolamine compounds, exhibit significant anticancer properties. For instance, studies have shown that modifications at the 3'-position of the phenyl group can enhance potency against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The introduction of methyl or halogen substituents has been found to extend the spectrum of activity against colon and melanoma cell lines .

| Cell Line | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 5-Methoxy-N-methyl-benzothiazole | 12.5 | Induction of apoptosis |

| A549 | 5-Methoxy-N-methyl-benzothiazole | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticonvulsant Activity

Benzothiazole derivatives have shown promise in anticonvulsant activity. Specifically, compounds with a benzothiazole nucleus were found to exhibit significant effects in maximal electroshock seizure tests and pentylenetetrazole models. The presence of methoxy and methyl groups enhances their efficacy .

The biological activity of 2-benzothiazolamine, 5-methoxy-N-methyl- is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits certain enzymes involved in cellular proliferation.

- Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its anticonvulsant effects.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer activity. The results indicated that the presence of electron-donating groups like methoxy significantly improved cytotoxicity against several cancer cell lines compared to unsubstituted analogs .

Antimicrobial Efficacy Study

In a comparative study, several substituted benzothiazoles were assessed for their antimicrobial activity against clinical isolates. The results indicated that compounds with methoxy groups had enhanced activity against Gram-positive bacteria due to better membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-N-methyl-2-benzothiazolamine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves bromination of substituted aniline derivatives under acidic conditions. For example, intermediates like 2-aminobenzothiazole-5-carboxylic acid can be synthesized via a single-step reaction between substituted aniline and potassium thiocyanate, followed by bromination at 0–5°C (Scheme 1 in ). Optimization may include adjusting reaction temperature, catalyst concentration, and solvent polarity. highlights the use of Na₂S₂O₄ in H₂O under reflux for similar benzothiazole derivatives, suggesting reducing agents and controlled heating can improve yields .

Q. How can researchers characterize the purity and structural integrity of 5-methoxy-N-methyl-2-benzothiazolamine?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups).

- HPLC : For purity assessment, with mobile phase optimization to resolve impurities.

- Mass Spectrometry : To verify molecular weight (e.g., HRMS for exact mass matching).

- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content as in ).

Q. What safety precautions are necessary when handling 5-methoxy-N-methyl-2-benzothiazolamine?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials.

- Storage : Keep in airtight containers at -20°C for long-term stability (as per ) .

Advanced Research Questions

Q. How does the 5-methoxy-N-methyl substitution influence the biological activity of benzothiazole derivatives?

- Methodological Answer : The methoxy group enhances electron density, improving binding to hydrophobic enzyme pockets (e.g., antioxidant and antitumor targets in ). The N-methyl group reduces metabolic degradation, as seen in fluorobenzothiazolopyrazoline derivatives (, Ref. 93). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities for SAR refinement .

Q. How can researchers address contradictions in reported biological activity data for benzothiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Strategies include:

- Standardized Protocols : Replicate studies using WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).

- Meta-Analysis : Pool data from multiple studies (e.g., ’s review of 11+ derivatives).

- Dose-Response Curves : Establish EC₅₀ values to compare potency across studies .

Q. What strategies enhance target selectivity in benzothiazole-based enzyme inhibitors?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to modulate lipophilicity (, Ref. 92).

- Protease-Specific Functionalization : Introduce sulfonamide moieties (as in ) for selective kinase inhibition.

- Click Chemistry : Attach triazole rings () to improve binding to ATP pockets .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer : Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.